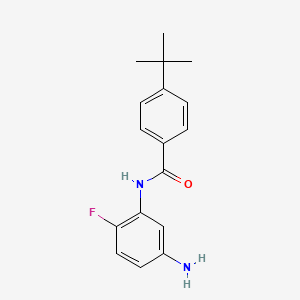

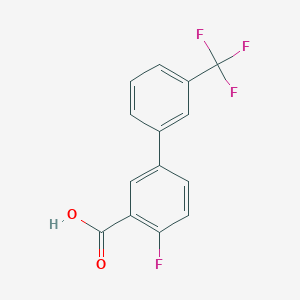

N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, as described in the first paper. These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which could potentially be applied to the synthesis of "N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide" . Additionally, the second and third papers discuss the synthesis of N-tert-butoxycarbonyl-aminomethylphenoxyacetic acid, which is used as a handle in solid-phase synthesis of peptide alpha-carboxamides . This methodology could be adapted for the synthesis of benzamide derivatives.

Molecular Structure Analysis

The fourth paper provides insights into the molecular structure analysis of a benzamide derivative, "N-{[(4-bromophenyl)amino]carbonothioyl}benzamide," characterized by spectroscopic methods and X-ray crystallography . This suggests that similar analytical techniques could be employed to determine the molecular structure of "N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide."

Chemical Reactions Analysis

The fifth paper describes a microwave-assisted Fries rearrangement, which is a chemical reaction that could potentially be relevant to the modification of benzamide derivatives . This reaction involves the regioselective synthesis of a heterocyclic amide and could be a useful reaction in the synthesis or modification of "N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide."

Physical and Chemical Properties Analysis

The sixth paper discusses the spectroscopic analysis and theoretical studies of a pyrazine carboxamide derivative, which includes an analysis of the first hyperpolarizability, NBO analysis, and HOMO and LUMO analysis . These types of analyses provide information on the electronic properties of the molecule, which could be similar to those of "N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide."

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymer Applications

N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide and its derivatives play a significant role in polymer science. One study involved the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, which were derived from similar compounds. These polyamides showed high thermal stability and excellent solubility in polar solvents, making them suitable for creating transparent, flexible, and tough films (Hsiao, Yang, & Chen, 2000).

Neurological Research

In neurological research, benzamide derivatives, including those related to N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide, have been used as molecular imaging probes. For instance, a study utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe, synthesized from similar compounds, to quantify receptor densities in the brains of Alzheimer's disease patients using positron emission tomography (PET) (Kepe et al., 2006).

Chemosensor Development

Compounds structurally related to N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide have been used in developing chemosensors. For example, a phenoxazine-based fluorescence chemosensor, incorporating a similar structure, was designed for the selective detection of Ba2+ ions. This sensor demonstrated high selectivity and sensitivity, with applications in live cell imaging in MCF-7 cells (Ravichandiran et al., 2019).

Medicinal Chemistry

In the field of medicinal chemistry, derivatives of N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide have been explored for their potential as therapeutic agents. A study on 2-phenylpyrroles as conformationally restricted benzamide analogues investigated their use as potential antipsychotics. These compounds showed significant binding to dopamine receptors and potential for oral absorption (van Wijngaarden et al., 1987).

Eigenschaften

IUPAC Name |

N-(5-amino-2-fluorophenyl)-4-tert-butylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O/c1-17(2,3)12-6-4-11(5-7-12)16(21)20-15-10-13(19)8-9-14(15)18/h4-10H,19H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFGMKXXBJNGJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701195970 |

Source

|

| Record name | N-(5-Amino-2-fluorophenyl)-4-(1,1-dimethylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701195970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

926195-88-2 |

Source

|

| Record name | N-(5-Amino-2-fluorophenyl)-4-(1,1-dimethylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926195-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Amino-2-fluorophenyl)-4-(1,1-dimethylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701195970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9H-Pyrido[3,4-b]indole-3-carbonitrile](/img/structure/B1320324.png)

![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid](/img/structure/B1320328.png)

![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)

![2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride](/img/structure/B1320368.png)

![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)